molecular formula C11H21NO B13013270 3-ethoxy-N-methylspiro[3.4]octan-1-amine

3-ethoxy-N-methylspiro[3.4]octan-1-amine

Katalognummer: B13013270
Molekulargewicht: 183.29 g/mol
InChI-Schlüssel: JWOJVXYJLYKMRD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Ethoxy-N-methylspiro[34]octan-1-amine is a synthetic organic compound with the molecular formula C11H21NO It features a spirocyclic structure, which is a unique arrangement where two rings are connected through a single atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethoxy-N-methylspiro[3.4]octan-1-amine typically involves the following steps:

    Formation of the Spirocyclic Core: The spirocyclic structure can be formed through a cyclization reaction. One common method involves the reaction of a suitable ketone with an amine under acidic conditions to form the spirocyclic amine.

    Ethoxylation: The introduction of the ethoxy group can be achieved through an etherification reaction. This involves reacting the spirocyclic amine with an ethylating agent such as ethyl iodide in the presence of a base like sodium hydride.

    Methylation: The final step involves the methylation of the amine group, which can be done using methyl iodide in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control, and employing purification techniques such as distillation or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically at the amine group, to form corresponding oxides or nitroso compounds.

    Reduction: Reduction reactions can convert the ketone or aldehyde precursors into alcohols or amines.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as sodium azide or thiols in the presence of a base.

Major Products

    Oxidation: Formation of nitroso compounds or oxides.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of azides, thiols, or other substituted derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, 3-ethoxy-N-methylspiro[3.4]octan-1-amine is used as a building block for the synthesis of more complex molecules. Its unique spirocyclic structure makes it a valuable intermediate in the development of new materials and catalysts.

Biology

In biological research, this compound can be used to study the effects of spirocyclic amines on biological systems. It may serve as a model compound for investigating the interactions of spirocyclic structures with enzymes and receptors.

Medicine

In medicinal chemistry, this compound is explored for its potential pharmacological properties. Its structure may be modified to develop new drugs with specific therapeutic effects, such as anti-inflammatory or antimicrobial activities.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Wirkmechanismus

The mechanism of action of 3-ethoxy-N-methylspiro[3.4]octan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The spirocyclic structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. The ethoxy and methyl groups can influence its lipophilicity and membrane permeability, affecting its bioavailability and distribution in biological systems.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-Ethoxy-N-methylspiro[3.4]octan-1-amine hydrochloride
  • This compound acetate
  • This compound sulfate

Uniqueness

Compared to other spirocyclic amines, this compound is unique due to its specific substitution pattern. The presence of the ethoxy group provides additional sites for chemical modification, enhancing its versatility in synthetic applications. Its spirocyclic structure also imparts unique steric and electronic properties, making it a valuable compound for research and industrial applications.

Eigenschaften

Molekularformel

C11H21NO

Molekulargewicht

183.29 g/mol

IUPAC-Name

3-ethoxy-N-methylspiro[3.4]octan-1-amine

InChI

InChI=1S/C11H21NO/c1-3-13-10-8-9(12-2)11(10)6-4-5-7-11/h9-10,12H,3-8H2,1-2H3

InChI-Schlüssel

JWOJVXYJLYKMRD-UHFFFAOYSA-N

Kanonische SMILES

CCOC1CC(C12CCCC2)NC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.